molecular formula C25H31N5O4 B2398684 benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877616-53-0

benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2398684
CAS No.: 877616-53-0
M. Wt: 465.554
InChI Key: OMYVYLXPFNLVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a compound of considerable interest in the scientific community due to its unique structural properties and potential applications in various fields of research, including chemistry, biology, medicine, and industry. This compound features a complex molecular structure, characterized by the presence of multiple functional groups that contribute to its diverse reactivity and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate typically involves a multi-step process. The synthetic routes can vary, but a common approach includes the condensation of specific starting materials under controlled conditions. For instance, the reaction of 9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purine with benzyl bromoacetate in the presence of a base, such as potassium carbonate, can yield the desired product after purification.

Industrial Production Methods

Scaling up the production of this compound for industrial applications requires optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and precise temperature and pressure controls. Industrial methods focus on enhancing the efficiency of the synthesis while minimizing the environmental impact and production costs.

Chemical Reactions Analysis

Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert the compound into its reduced forms.

  • Substitution: The compound's ester group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the ester moiety, leading to a variety of derivatives.

Scientific Research Applications

Benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate has found applications in several fields, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules, this compound facilitates the exploration of new chemical reactions and mechanisms.

  • Biology: Its structural properties make it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

  • Medicine: Research into its potential therapeutic effects is ongoing, with investigations into its role in treating diseases such as cancer and inflammatory conditions.

  • Industry: The compound's unique properties have led to its use in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound's unique structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions can vary but often include signal transduction mechanisms and alterations in gene expression.

Comparison with Similar Compounds

Compared to other similar compounds, benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate stands out due to its unique combination of functional groups and structural features. For instance:

  • 2-(1-Cyclohexyl-1H-purin-6-yl)acetic acid: Similar in having a purine core but lacks the complex substitution pattern of the target compound.

  • Benzyl 2-(1-methyl-1H-purin-6-yl)acetate: Shares the benzyl ester moiety but differs in the substitution on the purine ring.

This compound's versatility and potential make it a valuable subject for ongoing and future studies across multiple disciplines. Happy experimenting!

Properties

IUPAC Name

benzyl 2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c1-17-13-28(19-11-7-4-8-12-19)24-26-22-21(29(24)14-17)23(32)30(25(33)27(22)2)15-20(31)34-16-18-9-5-3-6-10-18/h3,5-6,9-10,17,19H,4,7-8,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYVYLXPFNLVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.